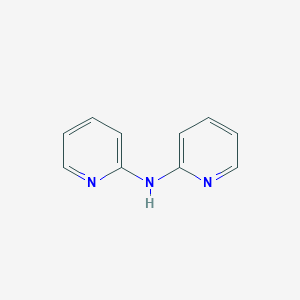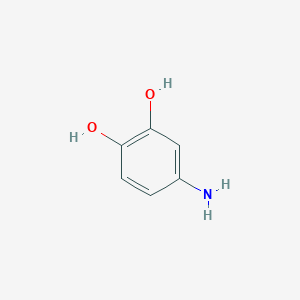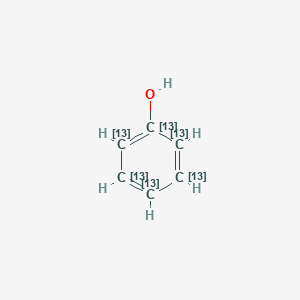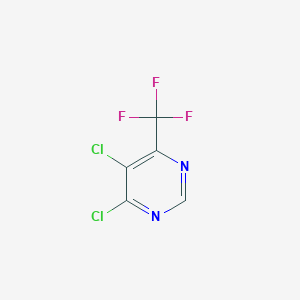
4,5-Dichloro-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a chemical compound that serves as a core structure for the synthesis of various functionalized pyrimidine derivatives. These derivatives are of significant interest due to their potential applications in life sciences and their role as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of halogenated pyrimidines as scaffolds. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines is achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines leads to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as NMR spectroscopy and X-ray structural analysis. For example, the structure of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones was confirmed by these methods . The crystal structure of new antibacterial agents, 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, was also determined, revealing the presence of two conformers in one of the compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic aromatic substitution, and reactions with nucleophiles. For instance, a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones were prepared by the cyclocondensation of N-acylimines of hexafluoroacetone and 6-aminouracils . The reactions of chlorinated pyrimidine-2,4(3H,5H)-diones with nucleophiles were also investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, compounds with electron-donating groups display strong emission solvatochromism, which suggests the formation of an intramolecular charge-separated emitting state . The solvatochromic behavior of these compounds depends on solvent polarity and hydrogen bonding parameters . Additionally, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of certain pyrimidine derivatives may stabilize sterically unfavourable conformations .
Safety And Hazards
Orientations Futures
Trifluoromethylpyridines, a related class of compounds, are widely used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been approved. Many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
4,5-dichloro-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXFPPHNGJCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476613 |
Source


|
| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
141602-36-0 |
Source


|
| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

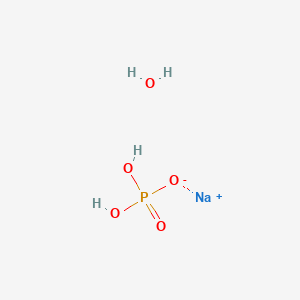
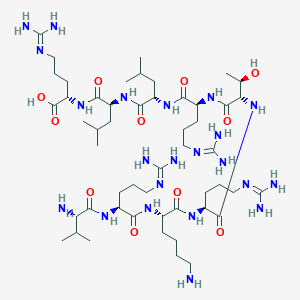
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
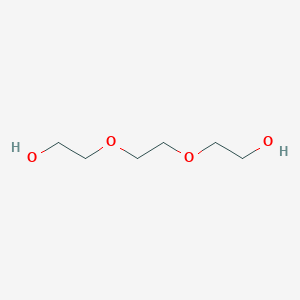
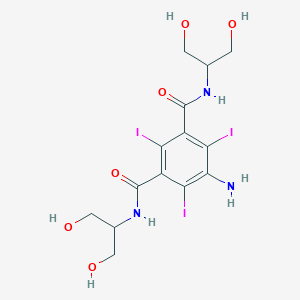
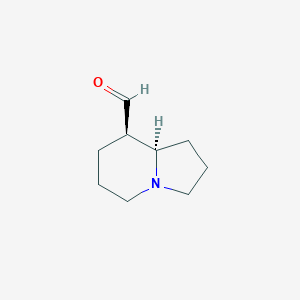
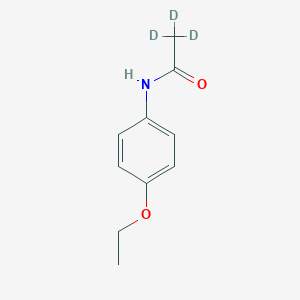
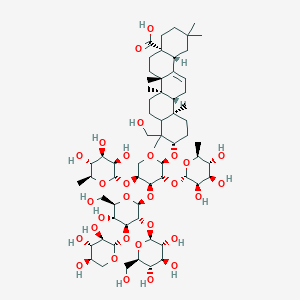
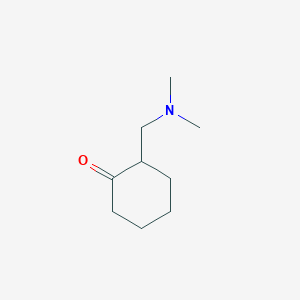
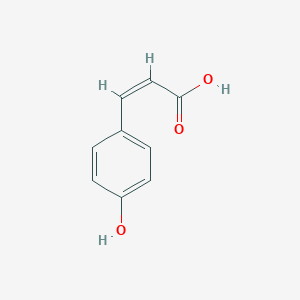
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
